5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione
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Overview
Description
5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium ethoxide .
Industrial production methods for thiophene derivatives often involve multi-step processes that include the preparation of intermediate compounds, followed by cyclization and functional group modifications. These methods are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione can be compared with other thiophene derivatives such as:
1,3,5-Tri-thiophen-2-yl-pentane-1,5-dione: This compound has multiple thiophene rings and is used in similar applications but may have different reactivity and biological activities.
1,5-Di-thiophen-2-yl-penta-1,4-dien-3-one: This compound has a conjugated diene system, which can lead to different chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C11H14O3S |
---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
5-ethoxy-1-thiophen-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C11H14O3S/c1-2-14-6-5-9(12)8-10(13)11-4-3-7-15-11/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
WKZZOTYCKIENBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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